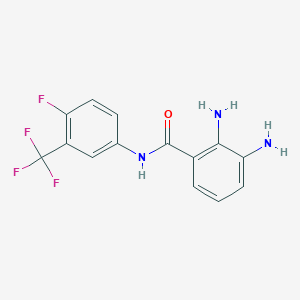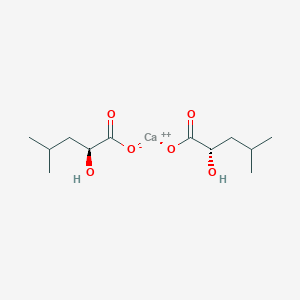
Potassium 2-(2-(2-vinyloxyethoxy)ethoxy)methyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-(2-(2-vinyloxyethoxy)ethoxy)methyltrifluoroborate is a chemical compound with the molecular formula C7H13BF3O3.K. It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(2-(2-vinyloxyethoxy)ethoxy)methyltrifluoroborate typically involves the reaction of a boronic acid or boronate ester with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often include:
- Temperature: Room temperature to moderate heating
- Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Controlled temperature and pressure conditions
- Purification steps such as crystallization or chromatography to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 2-(2-(2-vinyloxyethoxy)ethoxy)methyltrifluoroborate undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or PdCl2(dppf)
Bases: Common bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or ethanol
Major Products:
- The major products formed from these reactions are typically biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction.
Applications De Recherche Scientifique
Potassium 2-(2-(2-vinyloxyethoxy)ethoxy)methyltrifluoroborate has several scientific research applications:
Chemistry: Widely used in organic synthesis for constructing complex molecules through Suzuki-Miyaura coupling.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which Potassium 2-(2-(2-vinyloxyethoxy)ethoxy)methyltrifluoroborate exerts its effects involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitate the transmetalation and reductive elimination steps
Boronate Complexes: Act as intermediates in the reaction
Comparaison Avec Des Composés Similaires
Potassium 2-(2-(2-vinyloxyethoxy)ethoxy)methyltrifluoroborate can be compared with other similar compounds such as:
Potassium phenyltrifluoroborate: Another boron-containing compound used in Suzuki-Miyaura coupling, but with a phenyl group instead of the vinyloxyethoxy group.
Potassium vinyltrifluoroborate: Similar in structure but contains a vinyl group, making it more reactive in certain coupling reactions.
Uniqueness:
- The presence of the vinyloxyethoxy group in this compound provides unique reactivity and stability, making it suitable for specific synthetic applications that other trifluoroborates may not be able to achieve.
Propriétés
IUPAC Name |
potassium;2-(2-ethenoxyethoxy)ethoxymethyl-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3O3.K/c1-2-12-3-4-13-5-6-14-7-8(9,10)11;/h2H,1,3-7H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSRJCJMJHJMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCOCCOC=C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester](/img/structure/B8005075.png)




